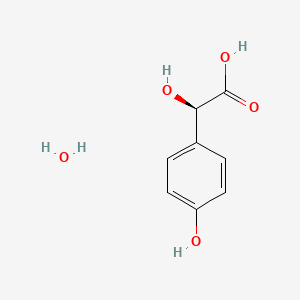
(2R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: is a chemical compound that belongs to the class of hydroxylated phenylacetic acids It is characterized by the presence of two hydroxyl groups (-OH) attached to the benzene ring and the acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the hydroxylation of phenylacetic acid derivatives. One common method involves the reaction of phenylacetic acid with a hydroxylating agent under specific reaction conditions, such as the use of catalysts and controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions and efficient catalysts to ensure high yield and purity. The production process may involve multiple steps, including purification and crystallization, to obtain the desired compound in its hydrate form.
Analyse Des Réactions Chimiques
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as quinones or other oxidized phenylacetic acids.
Reduction: Reduction reactions can lead to the formation of reduced phenylacetic acid derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and alcohols are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced phenylacetic acids and alcohols.
Substitution: Esters, ethers, and other substituted phenylacetic acids.
Applications De Recherche Scientifique
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antioxidant properties and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating diseases, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial applications.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: can be compared with other similar compounds, such as:
Phenylacetic Acid: Lacks the hydroxyl group at the 2-position.
Hydroquinone: Similar structure but lacks the acetic acid moiety.
Salicylic Acid: Contains a similar hydroxyl group but has a different aromatic ring structure.
Uniqueness: The presence of both hydroxyl groups and the acetic acid moiety makes this compound unique, providing it with distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
(2R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBHLAWGXOMOR-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














